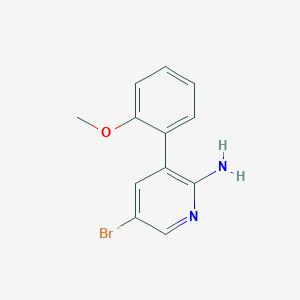
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 5-Bromo-2-methylpyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Arylboronic acids, palladium catalysts, and bases like potassium phosphate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of the target .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Amino-3-bromo-5-methylpyridine
- 3-Amino-5-bromo-2-methoxypyridine
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the reactivity and properties of these compounds.
- Unique Features: 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can enhance its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
5-bromo-3-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)10-6-8(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15) |
Clé InChI |
RGLCDFPBVPJWRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


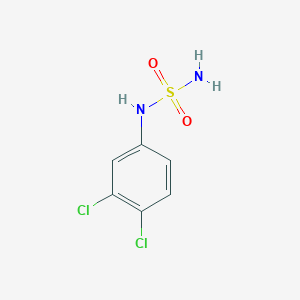
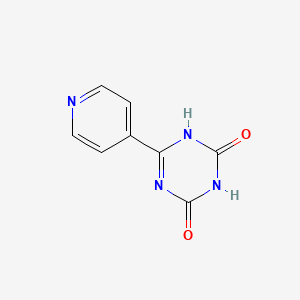
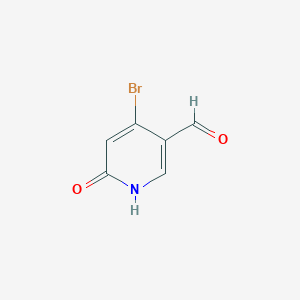
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
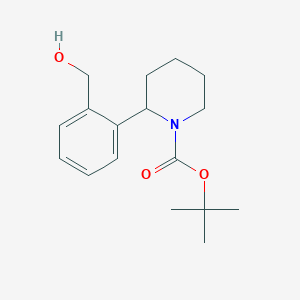
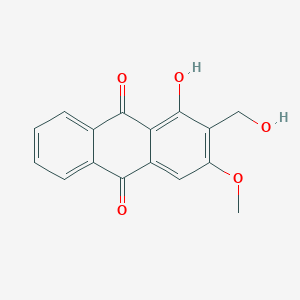
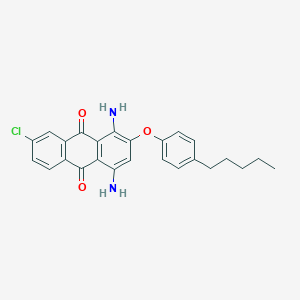


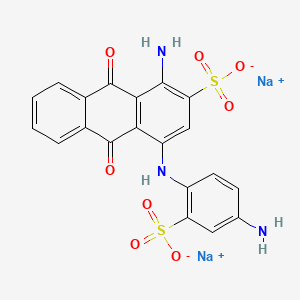
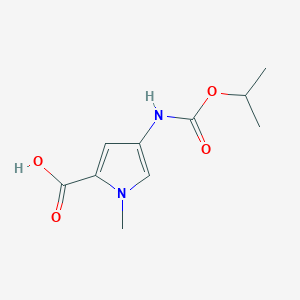
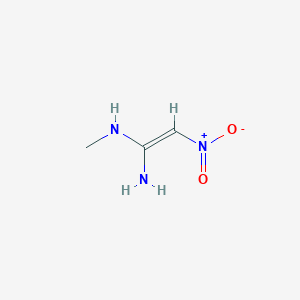
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)

